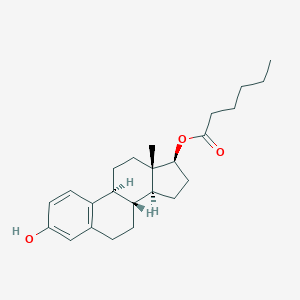
己酸雌二醇
描述
Estradiol 17-Hexanoate is a synthetic ester of estradiol, a primary female sex hormone. This compound is used in hormone replacement therapy and other medical applications due to its ability to mimic the effects of natural estradiol in the body. Estradiol 17-Hexanoate is particularly valued for its prolonged duration of action compared to natural estradiol.
科学研究应用
Estradiol 17-Hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in hormone regulation and its effects on cellular processes.
Medicine: Used in hormone replacement therapy for menopausal symptoms, osteoporosis prevention, and treatment of hormone-sensitive cancers.
Industry: Utilized in the formulation of pharmaceutical products and hormone therapies.
作用机制
Target of Action
Estradiol 17-Hexanoate, a derivative of the steroid sex hormone 17-beta estradiol (17β-E2), primarily targets estrogen receptors (ERs) in various tissues . These receptors play a crucial role in numerous biological processes, including the regulation of the menstrual cycle and reproductive development, maintenance of bone density, and regulation of various metabolic processes .
Mode of Action
Estradiol 17-Hexanoate interacts with its targets, the ERs, in two primary ways . In the genomic action, estradiol-activated ERs act as ligand-induced transcription factors, inducing changes in the transcription of estradiol target genes . In the non-genomic action, estradiol-activated ERs lead to rapid tissue responses via phosphorylation of cytosolic signaling cascades .
Biochemical Pathways
The primary biochemical pathway of estradiol involves its conversion to estrone and estriol, both of which are metabolized to their sulfate and glucuronide forms, as well as oxidized to nonestrogens . The degradation of estradiol in the environment is mainly carried out by microbial degradation .
Pharmacokinetics
The pharmacokinetics of estradiol, including its bioavailability, metabolism, and biological half-life, differ by route of administration . Oral agents have the disadvantage of being subject to a considerable first-pass hepatic effect, resulting in their conversion to estriol, oxidation to nonestrogens, and conjugation to sulfate and glucuronide salts .
Result of Action
The molecular and cellular effects of estradiol’s action are vast and varied. It regulates numerous physiological processes, from reproductive functions to metabolic health . It has been hypothesized that 17α-E2 could be as effective as 17β-E2 in the protection against oxidative stress, amyloid toxicity, and Parkinson’s and Alzheimer’s diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of estradiol. For instance, the presence of biochar in the environment can enhance the microbial degradation of estradiol, aiding in its removal from the environment . Furthermore, the presence of other ions in the solution can limit the efficiency of estradiol adsorption .
未来方向
生化分析
Biochemical Properties
Estradiol 17-Hexanoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with horseradish peroxidase (HRP), a widely studied enzyme used in biosensor systems . The interaction is based on the fact that 17β-estradiol and pyrocatechol are co-substrates for the HRP enzyme .
Cellular Effects
The effects of Estradiol 17-Hexanoate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Deviation from physiological levels of 17β-estradiol indicates the development of diseases and abnormalities such as precocious puberty, breast cancer, weight gain, abnormal menstruation, osteoporosis, and infertility .
Molecular Mechanism
Estradiol 17-Hexanoate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the presence of H2O2, HRP catalyzes the oxidation of pyrocatechol to o-benzoquinone .
Dosage Effects in Animal Models
The effects of Estradiol 17-Hexanoate vary with different dosages in animal models. While specific threshold effects, toxic or adverse effects at high doses are yet to be fully documented, it’s known that chronic low exposure can cause harmful biological effects on animals .
Metabolic Pathways
Estradiol 17-Hexanoate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Estradiol 17-Hexanoate is synthesized through the esterification of estradiol with hexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Estradiol 17-Hexanoate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through recrystallization or chromatography techniques to obtain the final pharmaceutical-grade compound.
化学反应分析
Types of Reactions
Estradiol 17-Hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of estradiol and hexanoic acid.
Oxidation: Estradiol 17-Hexanoate can be oxidized to form estrone derivatives.
Reduction: The compound can be reduced to form dihydroestradiol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Estradiol and hexanoic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
相似化合物的比较
Estradiol 17-Hexanoate is compared with other similar compounds such as:
Estradiol 17-Valerate: Another ester of estradiol with a valeric acid moiety, used similarly in hormone replacement therapy.
Estradiol 17-Benzoate: An ester of estradiol with a benzoic acid moiety, also used in hormone therapies.
Estradiol 17-Cypionate: An ester of estradiol with a cypionic acid moiety, known for its long-acting effects.
Uniqueness
Estradiol 17-Hexanoate is unique due to its specific ester moiety, which provides a balance between duration of action and metabolic stability. This makes it particularly suitable for applications requiring sustained release of estradiol.
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLGEOXVTQTIBD-NTYLBUJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562642 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71764-18-6 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


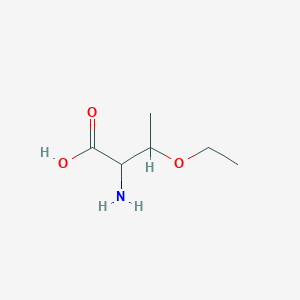
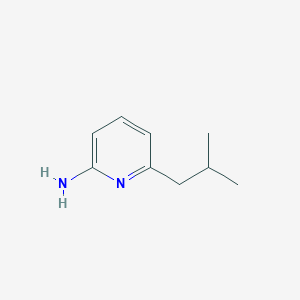
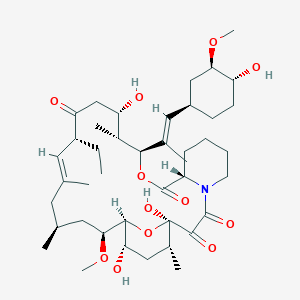
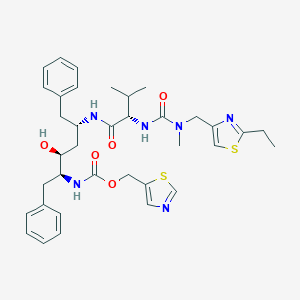
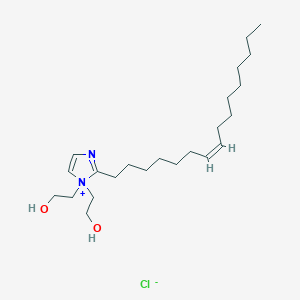
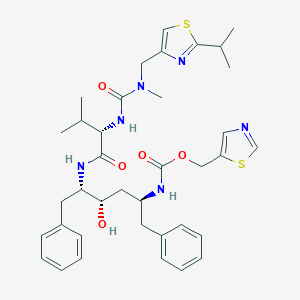
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
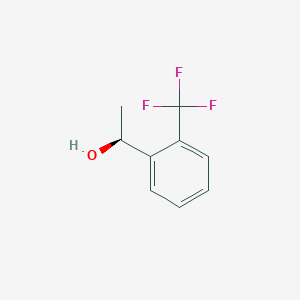
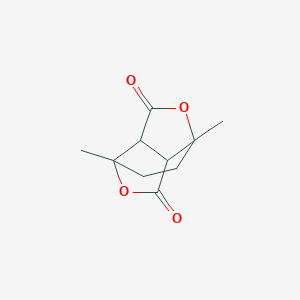
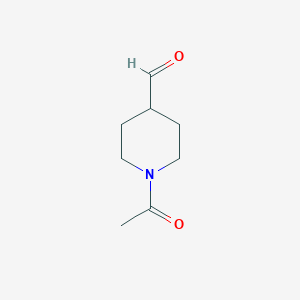
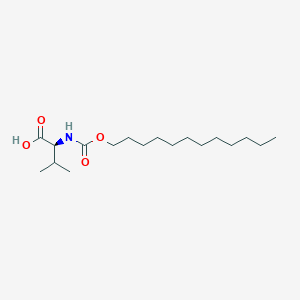
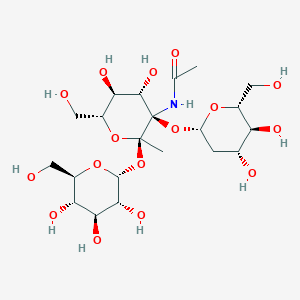
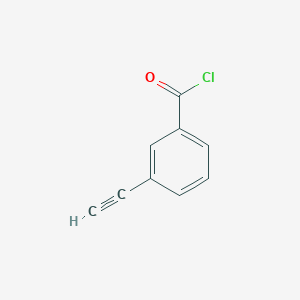
![3,6-DIAZABICYCLO[3.2.0]HEPTANE, 6-(TRIFLUOROACETYL)-](/img/structure/B137770.png)
